Lipophilicity-Driven Membrane Permeability and Pharmacokinetic Profile Differentiation
The compound's computed octanol-water partition coefficient (cLogP) is 4.4, which is a key determinant of its potential to cross biological membranes and its overall pharmacokinetic profile [1]. This value is significantly higher than that of the unsubstituted phenyl analog, 4-isocyanato-2-phenyl-thiazole (cLogP = 3.0) , indicating that the 3-chlorophenyl group markedly increases lipophilicity.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.4 |
| Comparator Or Baseline | 4-isocyanato-2-phenyl-thiazole, cLogP = 3.0 |
| Quantified Difference | ΔcLogP = +1.4 (≈ 25-fold increase in partition coefficient) |
| Conditions | Computed using XLogP3 algorithm; in silico prediction. |
Why This Matters
Higher lipophilicity suggests enhanced passive membrane permeability and potential for improved oral bioavailability or central nervous system (CNS) penetration, which are critical selection criteria in drug discovery for specific therapeutic targets.
- [1] Chem960. 868755-59-3 (2-(3-氯苯基)-4-异氰酰基-1,3-噻唑). URL: https://m.chem960.com/cas/868755593/ View Source
